
Navigating the Kinome: A Comparative Guide to
the Cross-Reactivity Profile of GSK429286A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK429286A

Cat. No.: B1683960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, particularly for Rho-associated coiled-coil

containing protein kinase (ROCK) inhibitors, understanding the selectivity profile of a

compound is paramount for predicting its biological effects and potential off-target liabilities.

This guide provides a comprehensive comparison of the cross-reactivity profile of

GSK429286A against other well-known ROCK inhibitors: Y-27632, Fasudil, and Ripasudil. The

data presented herein is compiled from various kinase profiling studies to offer an objective

overview for informed decision-making in research and development.

At a Glance: Comparative Selectivity of ROCK
Inhibitors
GSK429286A emerges as a highly selective inhibitor of ROCK1 and ROCK2. While all four

compounds effectively inhibit ROCK kinases, their interactions with the broader human kinome

vary significantly. The following tables summarize the available quantitative data, offering a

side-by-side comparison of their potency and selectivity.

Table 1: Potency Against Primary Targets (ROCK1 &
ROCK2)
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Compound ROCK1 IC50/Ki (nM) ROCK2 IC50/Ki (nM)

GSK429286A 14 63

Y-27632 220 (Ki) 300 (Ki)

Fasudil 330 (Ki) 158

Ripasudil 51 19

Table 2: Cross-Reactivity Profile of GSK429286A (1.0 µM
Screening Concentration)
Data sourced from the International Centre for Kinase Profiling.
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Kinase % Activity Remaining

ROCK2 2

MSK1 19

RSK1 20

S6K1 24

PRK2 39

CDK2-Cyclin A 48

RSK2 48

HER4 49

NUAK1 50

LKB1 58

YES1 58

Aurora B 59

MKK1 60

IGF-1R 66

MST4 69

SRPK1 70

PKB alpha 71

SmMLCK 73

MINK1 75

AMPK 78

SYK 78

MLK1 81

Lck 81

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PKC zeta 81

PKC alpha 81

CK2 81

MELK 82

TTK 83

Src 84

PKD1 84

BTK 86

MNK2 87

NEK6 87

PIM3 88

PKA 88

PIM1 89

ERK1 90

BRSK2 90

MNK1 90

DYRK2 91

MAPKAP-K2 91

PRAK 92

GSK3 beta 93

ERK2 93

IRAK4 94

ERK8 94

p38 delta MAPK 94
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FGF-R1 94

DYRK3 94

PAK4 95

GCK 96

PHK 96

IKK epsilon 97

DYRK1A 97

IKK beta 97

MARK3 97

p38 beta MAPK 97

EF2K 99

CAMKK beta 100

TBK1 100

CAMK1 101

PLK1 101

JNK2 101

CHK2 101

p38 alpha MAPK 102

HIPK2 103

PKB beta 103

EPH-A2 104

PIM2 105

IRR 105

CSK 105
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PAK5 106

CK1 delta 106

NEK2a 106

VEGFR1 107

MST2 107

PAK6 108

JNK1 110

CHK1 111

p38 gamma MAPK 112

MLK3 115

PDK1 120

SGK1 131

Table 3: Cross-Reactivity Profile of Fasudil
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase
% Activity
Remaining at
0.5µM

% Activity
Remaining at 1µM

% Activity
Remaining at 10µM

ROCK2 37.8 25.0 4.0

PrKX 23.5 21.0 2.0

MAP4K5 36.3 - -

PKN1 40.5 - -

MAP4K4 44.1 - -

MAP4K2 45.7 104.0 83.0

ROCK1 60.2 98.0 36.0

MSK1 - - -

Table 4: Selectivity of Y-27632 and Ripasudil Against
Other Kinases

Compound Kinase Potency (IC50/Ki)

Y-27632 PKC >25 µM (Ki)

PKA 25 µM (Ki)

MLCK >250 µM (Ki)

PRK2 600 nM (IC50)

Ripasudil PKA -

PKC -

CaMKII -

Note: A comprehensive kinome-wide scan for Y-27632 and Ripasudil under the same

conditions as GSK429286A and Fasudil was not publicly available at the time of this guide's

compilation. The data for Y-27632 and Ripasudil is derived from various sources and may not

be directly comparable.
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Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is crucial

for its correct interpretation. Below are the protocols for the key assays cited in this guide.

Nanosyn Caliper Mobility Shift Assay (for GSK429286A
data)
This high-throughput in vitro assay measures the enzymatic activity of a kinase by detecting the

change in electrophoretic mobility of a fluorescently labeled peptide substrate upon

phosphorylation.

Reaction Setup: Kinase, fluorescently labeled peptide substrate, and the test compound

(GSK429286A) are incubated in a 384-well plate. The reaction is initiated by the addition of

ATP.

Incubation: The reaction mixture is incubated at a controlled temperature to allow for the

enzymatic reaction to proceed.

Termination: The reaction is stopped by the addition of a stop buffer.

Electrophoretic Separation: Samples are introduced into a microfluidic chip. An electric field

is applied, causing the phosphorylated product and the unphosphorylated substrate to

separate based on their charge-to-mass ratio.

Detection and Quantification: The separated substrate and product are detected by a laser-

induced fluorescence detector. The extent of kinase inhibition is determined by comparing

the amount of product formed in the presence of the inhibitor to that of a control reaction

(DMSO vehicle).

Radiometric Kinase Assay (General Protocol for Fasudil
Data)
This traditional and robust method measures the incorporation of a radiolabeled phosphate

group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
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Reaction Mixture: The kinase, substrate (protein or peptide), and the test compound

(Fasudil) are combined in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.

Incubation: The reaction is incubated at a specific temperature for a defined period.

Termination and Separation: The reaction is stopped, and the radiolabeled substrate is

separated from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose

filter paper that binds the substrate.

Washing: The filter paper is washed to remove unincorporated [γ-³²P]ATP.

Quantification: The amount of radioactivity incorporated into the substrate is measured using

a scintillation counter or a phosphorimager. The percentage of remaining kinase activity is

calculated by comparing the radioactivity in the presence of the inhibitor to a control.

Visualizing Signaling and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ROCK signaling

pathway and the general workflow of a kinase inhibitor screening process.
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Caption: The RhoA-ROCK signaling pathway leading to cytoskeletal changes.
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Kinase Inhibitor Screening Workflow
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Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

To cite this document: BenchChem. [Navigating the Kinome: A Comparative Guide to the
Cross-Reactivity Profile of GSK429286A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683960#cross-reactivity-profile-of-gsk429286a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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